molecular formula C10H20ClNO B13508734 3-Oxaspiro[5.5]undecan-7-amine hydrochloride

3-Oxaspiro[5.5]undecan-7-amine hydrochloride

Cat. No.: B13508734
M. Wt: 205.72 g/mol
InChI Key: ZLUWEZBMASXKOL-UHFFFAOYSA-N
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Description

3-Oxaspiro[5.5]undecan-7-amine hydrochloride: is a chemical compound with a unique spirocyclic structure. It is characterized by the presence of an oxaspiro ring system, which is a bicyclic structure containing an oxygen atom. The compound is often used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Oxaspiro[5.5]undecan-7-amine hydrochloride typically involves the formation of the spirocyclic ring system followed by the introduction of the amine group. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the spiro ring. The amine group is then introduced through a nucleophilic substitution reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and controlled reaction environments are common to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 3-Oxaspiro[5.5]undecan-7-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Chemistry: In chemistry, 3-Oxaspiro[5.5]undecan-7-amine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Biology: The compound is used in biological research to study its effects on various biological systems. It can be used as a probe to investigate enzyme activities and metabolic pathways.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer science and material engineering.

Mechanism of Action

The mechanism of action of 3-Oxaspiro[5.5]undecan-7-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction, metabolic regulation, and gene expression. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

    3-Oxaspiro[5.5]undecan-7-one: This compound is similar in structure but lacks the amine group.

    3-Oxaspiro[5.5]undecan-9-amine hydrochloride: Another similar compound with a different position of the amine group.

Uniqueness: 3-Oxaspiro[55]undecan-7-amine hydrochloride is unique due to its specific spirocyclic structure and the position of the amine group

Properties

Molecular Formula

C10H20ClNO

Molecular Weight

205.72 g/mol

IUPAC Name

3-oxaspiro[5.5]undecan-11-amine;hydrochloride

InChI

InChI=1S/C10H19NO.ClH/c11-9-3-1-2-4-10(9)5-7-12-8-6-10;/h9H,1-8,11H2;1H

InChI Key

ZLUWEZBMASXKOL-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CCOCC2)C(C1)N.Cl

Origin of Product

United States

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